Cas no 180207-86-7 (N-(3-fluorobenzyl)formamide)
N-(3-fluorobenzyl)formamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-fluorobenzyl)formamide
- Formamide,N-[(3-fluorophenyl)methyl]-
- N-[(3-fluorophenyl)methyl]formamide
- ForMaMide,N-[(3-fluorophenyl)Methyl
- N-[(3-FLUOROPHENYL)METHYL]-FORMAMIDE
- Formamide, N-[(3-fluorophenyl)methyl]- (9CI)
- AKOS014323888
- DTXSID30442979
- SCHEMBL2402440
- A881145
- 180207-86-7
- Y10034
-
- MDL: MFCD21121209
- Inchi: 1S/C8H8FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11)
- InChI Key: KOWSBYDGBOMGAC-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)CNC=O
Computed Properties
- Exact Mass: 153.05904
- Monoisotopic Mass: 153.058992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
N-(3-fluorobenzyl)formamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019139687-5g |
N-(3-Fluorobenzyl)formamide |
180207-86-7 | 97% | 5g |
597.52 USD | 2021-06-16 | |
| Fluorochem | 209130-250mg |
N-(3-fluorobenzyl)formamide |
180207-86-7 | 95% | 250mg |
£222.00 | 2022-03-01 | |
| Fluorochem | 209130-1g |
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180207-86-7 | 95% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 209130-5g |
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180207-86-7 | 95% | 5g |
£1661.00 | 2022-03-01 | |
| Ambeed | A223200-1g |
N-(3-Fluorobenzyl)formamide |
180207-86-7 | 97% | 1g |
$275.0 | 2024-07-28 | |
| Crysdot LLC | CD12130832-5g |
N-(3-Fluorobenzyl)formamide |
180207-86-7 | 97% | 5g |
$757 | 2024-07-24 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_209130-250mg |
N-(3-fluorobenzyl)formamide |
180207-86-7 | 95% | 250mg |
¥4884.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_209130-1g |
N-(3-fluorobenzyl)formamide |
180207-86-7 | 95% | 1g |
¥12188.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_209130-5g |
N-(3-fluorobenzyl)formamide |
180207-86-7 | 95% | 5g |
¥36542.00 | 2025-04-17 |
N-(3-fluorobenzyl)formamide Suppliers
N-(3-fluorobenzyl)formamide Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on N-(3-fluorobenzyl)formamide
Comprehensive Overview of N-(3-fluorobenzyl)formamide (CAS No. 180207-86-7): Properties, Applications, and Industry Insights
N-(3-fluorobenzyl)formamide (CAS No. 180207-86-7) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. As a derivative of formamide, this compound features a 3-fluorobenzyl group, which enhances its reactivity and potential applications in drug discovery. Researchers are increasingly exploring its role as a building block for small-molecule therapeutics, particularly in targeting kinase inhibitors and GPCR modulators, two hot topics in modern medicinal chemistry.
The compound's molecular formula, C8H8FNO, and its fluorine-substituted aromatic ring make it a valuable intermediate in structure-activity relationship (SAR) studies. Fluorination is a key strategy in drug design, as highlighted by the rise of fluorinated pharmaceuticals like Prozac and Lexapro. Users searching for "fluorine in drug design" or "benefits of fluorinated compounds" will find N-(3-fluorobenzyl)formamide relevant due to its potential to improve metabolic stability and bioavailability.
In addition to pharmaceuticals, CAS No. 180207-86-7 has applications in material science, particularly in the synthesis of advanced polymers and liquid crystals. Its ability to participate in hydrogen bonding and dipole-dipole interactions makes it useful for designing high-performance materials. Recent trends in "smart materials" and "sustainable chemistry" have spurred interest in such fluorinated intermediates, aligning with industry demands for eco-friendly innovations.
From a synthetic perspective, N-(3-fluorobenzyl)formamide is typically prepared via amide coupling reactions between 3-fluorobenzylamine and formic acid derivatives. This process is often optimized for high-yield production, a common search query among organic chemists. The compound's purity (>98%) and stability under standard conditions make it a reliable candidate for scale-up synthesis, another trending topic in process chemistry forums.
Analytical characterization of 180207-86-7 involves techniques like NMR spectroscopy (notably 19F-NMR for fluorine detection), HPLC-MS, and FTIR. These methods are frequently searched alongside "compound characterization techniques" or "quality control in organic synthesis," reflecting user interest in robust analytical workflows. The compound's melting point (≈90–92°C) and solubility profile (soluble in DMSO, methanol) are critical data points for lab applications.
Emerging discussions about green chemistry have also put N-(3-fluorobenzyl)formamide in the spotlight. Researchers are investigating catalyst-free synthesis routes and biodegradable alternatives for fluorinated compounds, addressing concerns about environmental persistence. This aligns with search trends like "green synthesis of fluorinated compounds" and "sustainable organofluorine chemistry," demonstrating the compound's relevance to contemporary challenges.
In conclusion, N-(3-fluorobenzyl)formamide (CAS No. 180207-86-7) represents a versatile tool in both pharmaceutical development and material science. Its fluorinated structure, synthetic accessibility, and broad applicability position it as a compound of enduring interest. As AI-driven drug discovery (AI in cheminformatics) and automated synthesis platforms gain traction, demand for such specialized intermediates is expected to grow, making this compound a staple in future research endeavors.
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